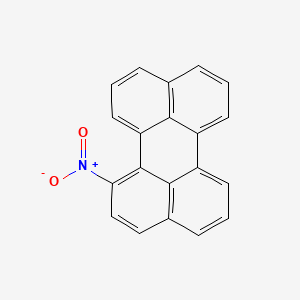

1-Nitroperylene

Descripción general

Descripción

1-Nitroperylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol. It is a nitro derivative of perylene, a compound known for its fluorescence properties and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nitroperylene can be synthesized through nitration reactions, where perylene is treated with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Análisis De Reacciones Químicas

Nitration and Regioselectivity

1-Nitroperylene forms via electrophilic nitration under specific conditions:

Key findings:

-

Nitration favors the 3-position under radical-mediated conditions due to steric and electronic effects .

-

CAN-mediated nitration achieves high regioselectivity for the 1-position in perylene bisimides .

Nucleophilic Substitution

The nitro group in this compound derivatives undergoes substitution with diverse nucleophiles:

Mechanistic insights:

-

Substitution proceeds via an aromatic nucleophilic (SₙAr) pathway, facilitated by electron-withdrawing nitro groups .

-

Steric hindrance at the 1-position slows reactivity compared to smaller nitroaromatics .

Photochemical and Electron Transfer Reactions

This compound exhibits unique excited-state dynamics:

Key reactions under irradiation:

-

Photoinduced electron transfer generates radical cations (Pe⁺·) .

-

No intersystem crossing (ISC) observed, unlike smaller nitroaromatics .

Biological Reductive Activation

While not a direct reaction of this compound, analogous nitro-PAHs like 1-nitropyrene undergo enzymatic nitroreduction:

Comparative Reactivity with 3-Nitroperylene

Structural differences critically influence reactivity:

Aplicaciones Científicas De Investigación

Biological Applications

1. Cytotoxic Effects and Mechanisms

Research has demonstrated that 1-NP induces reactive oxygen species (ROS) in RAW264.7 macrophages, leading to significant cellular effects. Studies indicate that exposure to 1-NP results in:

- Reduction of Cell Viability : The compound shows a concentration-dependent decrease in cell viability, with significant effects observed at concentrations as low as 3 μM after 48 hours .

- Induction of Apoptosis : 1-NP triggers apoptosis through mitochondrial dysfunction and the translocation of apoptosis-inducing factor (AIF) to the nucleus. This process is mediated by ROS generation and depletion of antioxidative enzymes .

- Activation of Cellular Pathways : The compound activates the AMPK/Nrf-2/HO-1 pathway, which is crucial for cellular stress responses .

These findings suggest that 1-NP can serve as a model compound for studying oxidative stress and apoptosis mechanisms in macrophages.

Photophysical Properties

2. Excited-State Dynamics

The photophysical behavior of 1-NP has been studied extensively, revealing its excited-state dynamics in various solvents. Key findings include:

- Solvent Effects : The excited-state properties of 1-NP vary significantly with solvent polarity and viscosity, which affects its fluorescence and photostability .

- Potential for Photocatalysis : Given its photophysical characteristics, 1-NP could be utilized in photocatalytic applications, particularly in light-driven chemical reactions.

Material Science Applications

3. Building Block for Advanced Materials

1-Nitroperylene has emerged as a valuable building block for synthesizing perylene diimide (PDI)-based materials. Its applications include:

- Synthesis of PDI Derivatives : The nitro group in 1-NP can undergo nucleophilic substitution reactions, allowing for the functionalization of PDI scaffolds. For instance, reactions with phenolic compounds yield high yields (up to 90%) under optimized conditions .

- Development of Organic Semiconductors : Due to its electronic properties, derivatives of 1-NP are being explored for use in organic photovoltaics and other electronic devices.

Case Studies

Mecanismo De Acción

The mechanism by which 1-nitroperylene exerts its effects involves its interaction with molecular targets and pathways. Its fluorescence properties make it useful in imaging and tracking cellular processes. The nitro group on the aromatic ring plays a crucial role in its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

1-Nitropyrene

2-Nitrofluorene

6-Nitrochrysene

Actividad Biológica

1-Nitroperylene (1-NP) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of toxicity and carcinogenicity. This article aims to elucidate the biological activity of 1-NP, focusing on its mechanisms of action, effects on cellular functions, and implications for human health.

Reactive Oxygen Species (ROS) Generation

1-NP has been shown to induce the generation of reactive oxygen species in various cell types, notably RAW264.7 macrophages. The exposure to 1-NP results in a concentration-dependent increase in intracellular ROS, which is linked to mitochondrial dysfunction and subsequent apoptosis. Specifically, studies indicate that treatment with 10 μM of 1-NP for 24 hours significantly elevates ROS levels (p < 0.05) .

Apoptosis Induction

The compound triggers apoptosis through several pathways. Notably, it facilitates the nuclear translocation of apoptosis-inducing factor (AIF), a critical event in caspase-independent apoptosis. In RAW264.7 cells treated with increasing concentrations of 1-NP, AIF levels in the nucleus were significantly elevated, correlating with increased expression of pro-apoptotic proteins such as Bad and Bax . The Bax/Bcl-2 ratio also increased in a concentration-dependent manner, further supporting the pro-apoptotic effects of 1-NP .

Table 1: Summary of Biological Effects Induced by this compound

| Effect | Concentration (μM) | Significance (p-value) | Cell Type |

|---|---|---|---|

| Cell Viability Reduction | 3 - 50 | < 0.05 | RAW264.7 Macrophages |

| ROS Generation | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| AIF Nuclear Translocation | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| Pro-apoptotic Protein Increase | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

| Antioxidative Enzyme Activity Depletion | ≥ 10 | < 0.05 | RAW264.7 Macrophages |

Case Studies and Research Findings

A study conducted on RAW264.7 macrophages demonstrated that exposure to various concentrations of 1-NP over time led to significant alterations in cell viability and function. The MTT assay indicated that cell viability decreased with higher concentrations and longer exposure times, with significant reductions noted at concentrations as low as 3 μM after 48 hours .

In another investigation focusing on DNA binding properties, it was found that both in vitro and in vivo exposures to nitro-substituted PAHs like 1-NP resulted in increased DNA adduct formation, suggesting potential mutagenic effects . This aligns with findings from other studies indicating that nitro-PAHs can undergo metabolic activation leading to DNA damage, which is a critical factor in carcinogenesis .

Carcinogenic Potential

While direct studies on the carcinogenicity of 1-NP in humans are lacking, animal studies provide some insight into its potential risks. For instance, research has indicated that nitro-PAHs may exhibit tumor-promoting activities when applied topically or administered systemically in rodent models . The International Agency for Research on Cancer (IARC) has classified certain nitro-PAHs as possibly carcinogenic based on available evidence from animal studies .

Propiedades

IUPAC Name |

1-nitroperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPZPRMIMYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956766 | |

| Record name | 1-Nitroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-20-3, 80182-36-1 | |

| Record name | Perylene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perylene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080182361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.